molecular formula C7H11N3O B13691546 1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine

1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine

Cat. No.: B13691546
M. Wt: 153.18 g/mol
InChI Key: VVZKSVQVFLJXPY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, consolidating findings from various research sources.

Molecular Characteristics:

  • Molecular Formula: C8H10N4O
  • Molecular Weight: 178.19 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against several bacterial strains:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus158
Escherichia coli1216
Candida albicans1032

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound's mechanism involves the modulation of cell cycle proteins and apoptosis-related pathways.

Case Study:
A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in:

  • Cell Viability Reduction: Approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction: Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells .
  • Receptor Modulation: It may also interact with various receptors involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives:

Compound Activity Notable Features
2-(3-Alkoxy)-pyrazolesAntiviralEffective against measles virus replication .
Pyrazolo[1,5-a]pyrimidinesAnticancerBroad spectrum activity against various cancers .
Other Cyclopropyl PyrazolesVariableOften enhanced potency due to cyclopropyl substituent .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyclopropyl-3-methoxypyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c1-11-7-6(8)4-10(9-7)5-2-3-5/h4-5H,2-3,8H2,1H3

InChI Key

VVZKSVQVFLJXPY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1N)C2CC2

Origin of Product

United States

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